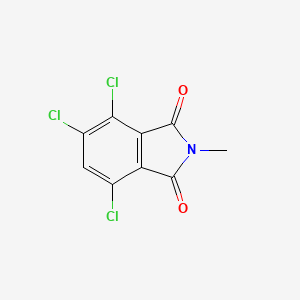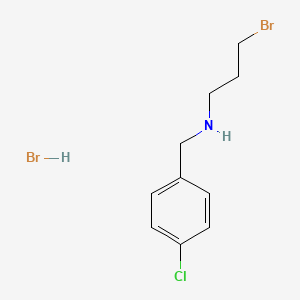
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide is a chemical compound with the molecular formula C10H14Br2ClN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically found in a white to yellow solid form and is known for its stability under room temperature conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide involves several steps. One common method includes the reaction of 4-chlorobenzylamine with 3-bromopropylamine in the presence of a hydrobromic acid catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can yield primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, amine oxides, and primary amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- 3-Bromo-N-(4-fluorobenzyl)propan-1-amine hydrobromide
- 3-Bromo-N-(4-methylbenzyl)propan-1-amine hydrobromide
- 3-Bromo-N-(4-nitrobenzyl)propan-1-amine hydrobromide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain research applications where other compounds may not be as effective .
特性
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN.BrH/c11-6-1-7-13-8-9-2-4-10(12)5-3-9;/h2-5,13H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIFNGFGGTGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCBr)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
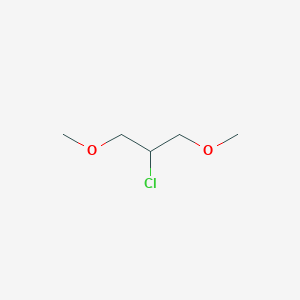
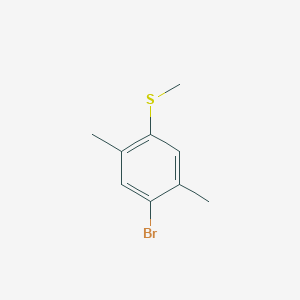

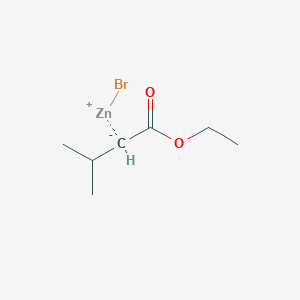

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
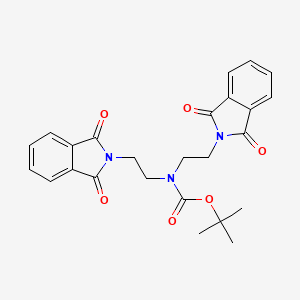
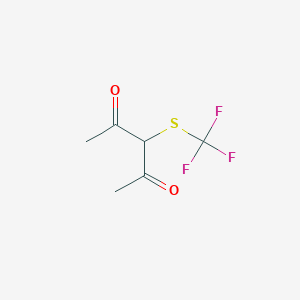

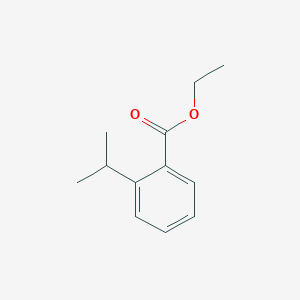
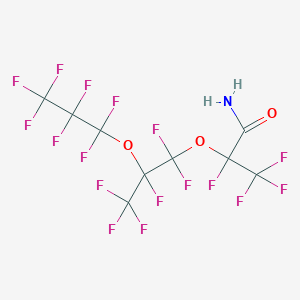
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

